Etherolenic acid
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Overview
Description
Etherolenic acid is a divinyl ether oxylipin, a type of fatty acid derivative. It is a metabolite of linolenic acid, formed in plants via the 13-lipoxygenase pathway. This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Chemical Reactions Analysis
Etherolenic acid undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions, particularly involving its double bonds and ether linkages.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are often other oxylipins or modified fatty acids .
Scientific Research Applications
Etherolenic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of etherolenic acid involves its role as a signaling molecule in plants. It is produced in response to stress and helps to activate defense pathways. The molecular targets of this compound include various enzymes involved in the lipoxygenase pathway, which leads to the production of other oxylipins that help protect the plant .
Comparison with Similar Compounds
Etherolenic acid is unique among oxylipins due to its divinyl ether structure. Similar compounds include:
Linolenic acid: The precursor to this compound, involved in the same biosynthetic pathway.
Jasmonic acid: Another oxylipin involved in plant defense, but with a different structure and mode of action.
12-oxo-phytodienoic acid: A related compound that also plays a role in plant defense mechanisms.
This compound’s uniqueness lies in its specific structure and the particular enzymes it interacts with, making it a distinct and valuable compound for research.
Properties
Molecular Formula |
C18H28O3 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(1E,3Z)-hexa-1,3-dienoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h3-4,9,11,13-14,16-17H,2,5-8,10,12,15H2,1H3,(H,19,20)/b4-3-,11-9-,16-13+,17-14+ |
InChI Key |
QWRJRLCIDLDGLM-GTTHPXIQSA-N |
SMILES |
CCC=CC=COC=CC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C\C=C\O/C=C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CC=COC=CC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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